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Compound of Interest

Compound Name: Cyclooctene oxide

Cat. No.: B1582440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

cyclooctene oxide, a key intermediate in organic synthesis and drug development. The

following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

properties, offering tabulated data for easy reference, explicit experimental protocols, and

logical diagrams to illustrate the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of cyclooctene oxide are crucial for its structural elucidation and purity

assessment. The following data were obtained from spectra recorded in deuterated chloroform

(CDCl₃).

¹H NMR Data
The proton NMR spectrum of cyclooctene oxide exhibits distinct signals for the epoxide and

the aliphatic ring protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.9 - 3.1 Multiplet 2H H-1, H-2 (epoxide)

~1.2 - 2.2 Multiplet 12H
H-3, H-4, H-5, H-6, H-

7, H-8 (aliphatic)

¹³C NMR Data
The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with

characteristic shifts for the epoxide carbons.

Chemical Shift (δ) ppm Assignment

~55 - 60 C-1, C-2 (epoxide)

~25 - 30 C-3, C-4, C-5, C-6, C-7, C-8 (aliphatic)

Infrared (IR) Spectroscopy
The IR spectrum of cyclooctene oxide is characterized by the presence of C-O stretching

frequencies typical of an epoxide and the absence of the C=C stretching band of the parent

alkene.

Wavenumber (cm⁻¹) Intensity Assignment

~3000 - 2850 Strong C-H stretch (aliphatic)

~1465 Medium C-H bend (aliphatic)

~1260 Medium C-O stretch (epoxide ring)

~850 Medium C-O stretch (epoxide ring)

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of

cyclooctene oxide, based on common laboratory practices.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of cyclooctene oxide into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (Example):

Spectrometer: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Solvent: CDCl₃

Temperature: 298 K

¹H NMR:

Pulse Program: Standard single pulse

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR:

Pulse Program: Proton-decoupled

Number of Scans: 1024

Relaxation Delay: 2.0 s
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Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place a small amount (1-2 mg) of cyclooctene oxide and approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Gently grind the two substances together with a pestle until a fine, homogeneous powder is

obtained.

Transfer a small portion of the mixture into a pellet-forming die.

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr

pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Acquire a background spectrum of an empty sample holder to subtract from the sample

spectrum.

Visualization of Spectroscopic Data
The following diagram illustrates the relationship between the key structural features of

cyclooctene oxide and their corresponding spectroscopic signals.

Structure-Spectrum Correlation for Cyclooctene Oxide

To cite this document: BenchChem. [Spectroscopic Profile of Cyclooctene Oxide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582440#spectroscopic-data-of-cyclooctene-oxide-
nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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